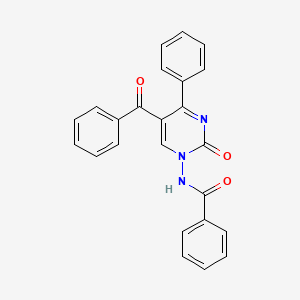

N-(5-Benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-yl)benzamide

Description

N-(5-Benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-yl)benzamide is a pyrimidinone-derived benzamide compound characterized by a central pyrimidin-2-one ring substituted at positions 4 and 5 with phenyl and benzoyl groups, respectively. The N1 position of the pyrimidinone is further functionalized with a benzamide moiety. This structure combines aromatic and electron-withdrawing groups, which may influence its physicochemical properties and biological interactions.

Properties

CAS No. |

832733-39-8 |

|---|---|

Molecular Formula |

C24H17N3O3 |

Molecular Weight |

395.4 g/mol |

IUPAC Name |

N-(5-benzoyl-2-oxo-4-phenylpyrimidin-1-yl)benzamide |

InChI |

InChI=1S/C24H17N3O3/c28-22(18-12-6-2-7-13-18)20-16-27(26-23(29)19-14-8-3-9-15-19)24(30)25-21(20)17-10-4-1-5-11-17/h1-16H,(H,26,29) |

InChI Key |

FMLFHEWOAKHMLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)N(C=C2C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzoyl and phenyl-substituted pyrimidine precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-Benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The benzoyl and phenyl groups may participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce new compounds with different functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological targets and potential as a biochemical probe.

Medicine: Investigating its potential therapeutic effects and use in drug development.

Industry: Exploring its applications in materials science and other industrial processes.

Mechanism of Action

The mechanism of action of N-(5-Benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 5-benzoyl group in the target compound introduces electron-withdrawing properties, which may enhance stability compared to electron-donating groups like methoxy (). Fluorinated analogs () likely exhibit higher metabolic resistance .

- Molecular Weight : The target compound (395.41 g/mol) falls within the moderate range, suggesting balanced solubility and permeability, whereas bulkier derivatives (e.g., Example 53, 513.48 g/mol) may face bioavailability challenges .

Characterization:

All compounds were validated via:

- Spectroscopy : IR (carbonyl stretches ~1700 cm⁻¹), ¹H/¹³C NMR (aromatic proton regions δ 7.0–8.5 ppm), and mass spectrometry .

- Crystallography : Software like ORTEP-3 and WinGX were used for structural elucidation in related studies .

Physicochemical Properties

Biological Activity

N-(5-Benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-yl)benzamide, with the CAS number 157047-98-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the benzoyl group enhances its lipophilicity, potentially improving its bioavailability.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrimidine derivatives with benzoyl chloride or related compounds. Several methods have been documented in the literature, emphasizing variations in reaction conditions and yields.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . For instance, a study reported that derivatives of this compound showed promising results against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Induction of apoptosis |

| HT29 (Colon) | 12.7 | Inhibition of cell proliferation |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial activity . In vitro studies demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with a particular potency against Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Anti-inflammatory Effects

The compound's anti-inflammatory effects have been explored in several studies. It was shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Study on Cancer Cell Lines : A recent publication highlighted the effects of this compound on various cancer cell lines. The results indicated a dose-dependent response in inhibiting cell growth, with significant apoptosis observed via flow cytometry analysis .

- Antimicrobial Resistance : Another study investigated the potential of this compound to combat antibiotic-resistant strains of bacteria. The findings suggested that it could serve as a lead compound for developing new antimicrobial agents effective against resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.